molecular formula C24H14BrNO B14770296 9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole

9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole

Cat. No.: B14770296
M. Wt: 412.3 g/mol
InChI Key: RQXARCBBCKGXLD-UHFFFAOYSA-N
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Description

9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole typically involves multiple steps, starting with the bromination of dibenzofuran. The brominated dibenzofuran is then coupled with carbazole through a series of reactions that may include palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran-2-carboxylic acid, while substitution reactions can introduce various functional groups at the bromine site .

Scientific Research Applications

9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H14BrNO

Molecular Weight

412.3 g/mol

IUPAC Name

9-(6-bromodibenzofuran-2-yl)carbazole

InChI

InChI=1S/C24H14BrNO/c25-20-9-5-8-18-19-14-15(12-13-23(19)27-24(18)20)26-21-10-3-1-6-16(21)17-7-2-4-11-22(17)26/h1-14H

InChI Key

RQXARCBBCKGXLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=CC=C6Br

Origin of Product

United States

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